molecular formula C17H16N4O2S B2484775 N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478062-82-7

N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2484775
CAS No.: 478062-82-7
M. Wt: 340.4
InChI Key: SQUNYHWOVHZADC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Smart Window Applications

  • Polymer Films for Smart Windows: A study described the use of a similar thienylpyrrole derivative in creating polymer films with improved optical properties, suggesting potential applications in smart window technology. These films exhibited excellent redox stability, moderate switching times, and high optical contrast, making them suitable for smart windows that change color in response to electrical stimuli (Soğancı et al., 2016).

Synthesis and Characterization of Derivatives

  • Creation of Novel Compounds: Research has focused on synthesizing and characterizing new compounds using similar hydrazine derivatives. These studies have explored the chemical properties and molecular structures of these novel compounds (Yeo & Tiekink, 2019), (Soyleyici et al., 2013).

Anticancer and Antimicrobial Studies

  • Anticancer and Antimicrobial Properties: Certain derivatives have demonstrated promising anticancer, antibacterial, and antifungal activities. These findings indicate the potential therapeutic applications of these compounds in treating various diseases (Shareef et al., 2016), (Tzankova et al., 2020).

Optical and Electronic Properties

  • Exploration of Optical and Electronic Properties: Studies have also explored the optical and electronic properties of compounds similar to "N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide," indicating their potential in electronic and optoelectronic applications (Abdel-Wahab & El-Ahl, 2010), (Elewa et al., 2021).

Novel Synthetic Methods

  • Development of Synthetic Methodologies: Research has been conducted on developing new synthetic methods using similar compounds, which can lead to the creation of a variety of heterocyclic compounds with potential applications in various fields (Gein & Mar'yasov, 2015), (Hao et al., 2017).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)18-17(23)20-19-16(22)15-14(8-11-24-15)21-9-2-3-10-21/h2-11H,1H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNYHWOVHZADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322324
Record name 1-(4-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478062-82-7
Record name 1-(4-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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